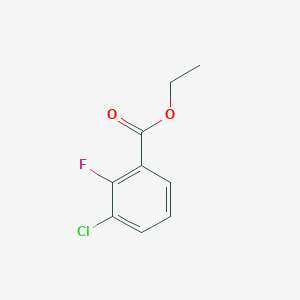

Ethyl 3-chloro-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAALBXEILIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647505 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-55-0 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-chloro-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on providing practical, field-proven insights into its handling, safety, and application in synthetic workflows, aiming to empower researchers in drug discovery and development.

Introduction: A Versatile Halogenated Building Block

This compound (CAS No. 773135-55-0) is a synthetically valuable aromatic ester. Its structure, featuring both chloro and fluoro substituents on the benzene ring, imparts unique electronic properties and reactivity, making it a sought-after building block in medicinal chemistry and materials science.[1] The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in the design of novel therapeutic agents.[1] This guide will delve into the core chemical and physical characteristics of this compound, providing a foundational understanding for its effective utilization in complex synthetic pathways.

Chemical Structure and Core Properties

The molecular identity of this compound is defined by its unique arrangement of atoms, which dictates its reactivity and physical characteristics.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 773135-55-0 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₈ClFO₂ | [2][3][4][5][6][7] |

| Molecular Weight | 202.61 g/mol | [2][3][4][5][6][7] |

| Appearance | White to light yellow crystalline powder (for the parent acid) | [8] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [4] |

| Solubility | Data not available | |

| Density | Data not available |

Note: Experimental data for the physical properties of this compound is limited. The appearance is described for the parent carboxylic acid, 3-chloro-2-fluorobenzoic acid.

Synthesis and Purification: A Practical Approach

The most common and industrially scalable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This acid-catalyzed reaction with ethanol offers a straightforward route to the desired ester.

Reaction Scheme:

Caption: Fischer esterification of 3-chloro-2-fluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Causality: The use of excess ethanol serves a dual purpose: it acts as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Workup: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[10]

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any residual starting material or byproducts.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm due to the coupling of the three aromatic protons with each other and with the fluorine atom.

-

Ethyl Group (5H):

-

A quartet at approximately δ 4.4 ppm (2H, -OCH₂CH₃) resulting from coupling with the adjacent methyl protons.

-

A triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃) from coupling with the methylene protons.

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: δ ~164-166 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~115-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and shifts.

-

Ethyl Group:

-

-OCH₂- carbon at δ ~61-62 ppm.

-

-CH₃ carbon at δ ~14 ppm.

-

FT-IR Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 202, with an M+2 peak at m/z = 204 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.

-

Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 157. Further fragmentation of the aromatic ring is also expected.

Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[11] The halogen substituents provide sites for further functionalization and modulate the reactivity of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom, being ortho to the electron-withdrawing ester group, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the C2 position.

-

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

-

Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the parent carboxylic acid or converted to amides by reaction with amines, providing further avenues for molecular elaboration.

Illustrative Synthetic Pathway:

Caption: Key transformations of this compound.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.[12][13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[12]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[12]

-

Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

Handling:

-

Avoid inhalation of vapors or dust.[1]

-

Use non-sparking tools and handle in an inert atmosphere if necessary.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

Techno PharmChem. ETHYL BENZOATE. [Link]

-

Supporting Information. [Link]

-

Zhang, J. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChem. 3-Chloro-2-fluorobenzoic acid. [Link]

-

Appchem. This compound | 773135-55-0. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. [Link]

-

NIST. 3-Chloro-2-fluorobenzoic acid, 2-ethoxyethyl ester. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

NIST. Benzoic acid, 3-chloro-, ethyl ester. [Link]

-

van den Berg, M. et al. Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. 2011. [Link]

- Google Patents.

-

ChemUniverse. This compound [P79292]. [Link]

-

Bedard, D. L. et al. Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. [Link]

-

Faroon, O. et al. Perspective on halogenated organic compounds. PubMed. [Link]

-

ChemUniverse. This compound [P79292]. [Link]

-

SpectraBase. ETHYL-2-CHLORO-2-FLUORO-3-PHENYL-3-OXOPROPANOATE. [Link]

-

Cas Number Lookup. This compound molecular information. [Link]

-

PubChem. Ethyl 3-chlorobenzoate. [Link]

-

Organic Syntheses. Benzenepropanoic acid, β-chloro-, ethyl ester. [Link]

-

PubChemLite. Benzoic acid, 3-chloro-2-fluoro-, ethyl ester (C9H8ClFO2). [Link]

Sources

- 1. images.thdstatic.com [images.thdstatic.com]

- 2. appchemical.com [appchemical.com]

- 3. echemi.com [echemi.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. chemuniverse.com [chemuniverse.com]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 773135-55-0 | MFCD06204525 | this compound [aaronchem.com]

- 12. echemi.com [echemi.com]

- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Value of Halogenated Intermediates

An In-depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0) for Advanced Chemical Synthesis

In the landscape of modern drug discovery and materials science, the strategic selection of chemical intermediates is a critical determinant of innovation and efficiency. This compound (CAS No. 773135-55-0) emerges as a specialty chemical of significant interest. Its molecular architecture, featuring both chlorine and fluorine atoms ortho and meta to an ethyl ester on a benzene ring, provides a unique combination of reactivity and physicochemical properties.[1] This guide offers a technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, applications, and safe handling of this versatile building block.

The presence of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate protein binding affinity.[2] Similarly, the chlorine substituent offers another point for synthetic modification or can influence the electronic properties of the aromatic ring. Consequently, this compound serves as a valuable precursor for complex molecular targets in the pharmaceutical and agrochemical industries.[1][3]

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 773135-55-0 | [4][5] |

| Molecular Formula | C₉H₈ClFO₂ | [3][4] |

| Molecular Weight | 202.61 g/mol | [3][4][5] |

| Synonyms | Ethyl 2-fluoro-3-chlorobenzoate, 3-Chloro-2-fluorobenzoic acid ethyl ester | [6][7] |

| Boiling Point | 265 °C at 760 mmHg | [8] |

| Flash Point | 111.1 °C | [8] |

| Refractive Index | 1.506 | [8] |

| SMILES | CCOC(=O)C1=C(F)C(Cl)=CC=C1 | [4][9] |

| Purity (Typical) | ≥95% - 97% | [5][8] |

Synthesis Protocol and Mechanistic Considerations

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. The Fischer esterification is a robust and widely adopted method for this transformation.

Causality and Experimental Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and forming the ester product. The process is reversible; therefore, to drive the equilibrium toward the product, an excess of the alcohol reactant (ethanol) is typically used, and the reaction is heated to reflux to increase the rate of reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in absolute ethanol (4-5 equivalents).[10]

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully add a 10% aqueous solution of sodium carbonate to neutralize the unreacted acid and the catalyst until effervescence ceases.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[11]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. The following section describes the expected spectroscopic data for this compound, which serves as a self-validating system for the synthesis protocol.

Note: The following data are theoretical predictions based on the known structure and general principles of spectroscopy, as specific experimental spectra are not publicly available in the provided search results.

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons, coupled to the methyl protons. A triplet (~1.4 ppm, 3H) for the -CH₃ protons, coupled to the methylene protons. Aromatic Protons: Three protons in the aromatic region (~7.2-7.8 ppm) exhibiting complex multiplet patterns due to H-H and H-F coupling. |

| ¹³C NMR | Carbonyl Carbon: Signal around 164 ppm. Aromatic Carbons: Six distinct signals in the 115-160 ppm range. The carbons directly bonded to fluorine and chlorine will show characteristic coupling (large ¹JCF) and electronic shifts, respectively. Ethyl Carbons: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). |

| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): A peak at m/z 202. Isotopic Pattern: A characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 157, or loss of ethanol to give a fragment at m/z 156. |

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and quantifying the product.[12][13]

Applications in Research and Drug Development

This compound is not an end product but a crucial starting material for building more complex molecules.[3]

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its precursor, 3-chloro-2-fluorobenzoic acid, has been used in the development of novel therapeutics, including Aurora A kinase inhibitors.[14] The halogenated phenyl ring is a common motif in many FDA-approved drugs, contributing to desired pharmacological properties.[15][16]

-

Agrochemical Development: The compound's structure can be incorporated into advanced pesticides, herbicides, and fungicides to enhance their efficacy and stability.[1]

-

Material Science: In material science, it can be used for the synthesis of specialty polymers and electronic materials where precise molecular design is critical for achieving desired performance characteristics.[1]

Safety, Handling, and Storage Protocol

While specific toxicological data for this compound is limited, prudent laboratory practice dictates handling it with care, following guidelines for similar halogenated aromatic esters.[17][18]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[17]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[18][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][21]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not discharge into sewer systems.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 773135-55-0 | MFCD06204525 | this compound [aaronchem.com]

- 4. appchemical.com [appchemical.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 773135-55-0 | CAS DataBase [chemicalbook.com]

- 7. 3-CHLORO-2-FLUOROBENZOIC ACID ETHYL ESTER | 773135-55-0 [chemicalbook.com]

- 8. Ethyl 3-chloro-2-fluorobenzoate773135-55-0,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 9. 773135-55-0|this compound|BLD Pharm [bldpharm.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. 3-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. env.go.jp [env.go.jp]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. ossila.com [ossila.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate: Properties, Synthesis, and Applications in Modern Research

Executive Summary: Ethyl 3-chloro-2-fluorobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the ethyl ester group, imparts specific reactivity and physicochemical properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of its core molecular profile, a detailed protocol for its synthesis via Fischer esterification, and an exploration of its critical applications in pharmaceutical drug discovery, agrochemical development, and material science. The content herein is tailored for researchers, chemists, and professionals in the drug development sector, offering field-proven insights into the compound's utility and handling.

Core Molecular Profile

Chemical Identity

The fundamental identification parameters for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym | Benzoic acid, 3-chloro-2-fluoro-, ethyl ester | [2] |

| CAS Number | 773135-55-0 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2] |

| Molecular Weight | 202.61 g/mol | [2] |

| MDL Number | MFCD06204525 | [1] |

Molecular Structure

The spatial arrangement of atoms and functional groups in this compound dictates its chemical reactivity and physical properties. The structure features a benzene ring substituted with fluorine at position 2, chlorine at position 3, and an ethyl carboxylate group at position 1.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for properties like boiling point and density are not widely published, data from structurally similar compounds and supplier information provide a general profile.

| Property | Value / Information | Source(s) |

| Purity | Typically available at ≥99% | [3] |

| Boiling Point | Data not available. For comparison, Ethyl 3-fluorobenzoate is 94-95 °C at 16 mmHg. | [4][5] |

| Density | Data not available. For comparison, Ethyl 3-chlorobenzoate is 1.182 g/mL. | [6] |

| Storage | Store sealed in a dry environment at room temperature. | [3] |

Synthesis and Manufacturing

The most common and industrially scalable route to this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-chloro-2-fluorobenzoic acid.

Retrosynthetic Analysis & Precursor

The synthesis logically begins with the precursor 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7).[7] This precursor is a stable, crystalline solid that serves as the immediate starting material for the esterification reaction.[7] The choice of this precursor is strategic, as the halogen substitutions are already in place, simplifying the final conversion step.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice is the reaction's reliability, use of inexpensive reagents, and straightforward workup. Using a large excess of the alcohol (ethanol) shifts the reaction equilibrium towards the product, maximizing yield, a direct application of Le Châtelier's principle.[8]

Materials & Equipment:

-

3-chloro-2-fluorobenzoic acid

-

Absolute Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottomed flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottomed flask, dissolve 10.0 g of 3-chloro-2-fluorobenzoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While gently swirling the flask, slowly and carefully add 2.0 mL of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 80-85°C). Maintain reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a 500 mL separatory funnel containing 150 mL of cold water.

-

Rinse the reaction flask with 50 mL of ethyl acetate and add it to the separatory funnel.

-

Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst; vent frequently due to CO₂ evolution), 50 mL of water, and finally 50 mL of brine.[9]

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Fischer esterification process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate.[10] Its utility stems from the unique electronic properties conferred by the two halogen substituents, which can be exploited to build more complex molecular architectures.

Pharmaceutical Drug Discovery

The inclusion of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[11]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[12]

-

Lipophilicity and Permeability: Both chlorine and fluorine increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[12]

-

Receptor Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor).[13][14] This interaction with electron-rich pockets (like those containing backbone carbonyl oxygens) in a protein's active site can significantly increase binding affinity and selectivity.[14][15] The chlorine atom on this specific molecule is particularly well-suited for such interactions.[15]

Agrochemical Development

Similar to pharmaceuticals, the properties that make halogenated compounds effective drugs also apply to agrochemicals like pesticides and herbicides. The strategic placement of chlorine and fluorine can enhance the potency, stability, and environmental profile of the active ingredients.[12]

Material Science

The defined structure and reactivity of this compound make it a useful monomer or precursor for the synthesis of specialty polymers and electronic materials where precise molecular design is essential for achieving desired performance characteristics.[12]

Application Pathways Diagram

Caption: Key application areas derived from the core compound.

References

-

Zhu, W., & Zhu, W. (2015). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [Link]

-

Thomas, J. C., & Voth, A. R. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]

-

Zhu, W., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

RSC. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Appchem. (n.d.). This compound | 773135-55-0. Appchem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-ethylhexyl ester. Cheméo. [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. PubChem. [Link]

-

Studylib. (n.d.). Lab5 procedure esterification. Studylib. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Stenutz. (n.d.). ethyl 3-chlorobenzoate. Stenutz. [Link]

-

NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-ethoxyethyl ester. NIST WebBook. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Ethyl 3-fluorobenzoate 98 451-02-5 [sigmaaldrich.com]

- 6. ethyl 3-chlorobenzoate [stenutz.eu]

- 7. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. studylib.net [studylib.net]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. 773135-55-0 | MFCD06204525 | this compound [aaronchem.com]

- 11. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Ethyl 3-chloro-2-fluorobenzoate: A Technical Guide

Introduction

Ethyl 3-chloro-2-fluorobenzoate, with the CAS Number 773135-55-0, is a halogenated aromatic ester.[1][2][3][4] Its molecular structure, featuring a trifunctionalized benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The precise arrangement of the ethyl ester, chloro, and fluoro substituents on the aromatic ring dictates its reactivity and physicochemical properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical aspect of its quality control and application in further synthetic endeavors.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust framework for its characterization. We will explore the theoretical basis for the expected spectral features, detail the experimental protocols for data acquisition, and provide a comprehensive interpretation of the anticipated results.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound (C₉H₈ClFO₂) are:

-

A trisubstituted aromatic ring: This will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

An ethyl ester group (-COOCH₂CH₃): This group will produce characteristic signals in both ¹H and ¹³C NMR, as well as a strong absorption in the IR spectrum.

-

A fluorine atom: This will cause characteristic C-F couplings in the ¹³C NMR spectrum.

-

A chlorine atom: The presence of chlorine will be evident in the mass spectrum due to its isotopic signature.

Caption: General workflow for spectroscopic analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a liquid sample like this compound, the IR spectrum can be obtained using the following method:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used. [5]2. Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will be dominated by absorptions from the ester and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 2980-2850 | Aliphatic C-H stretch | Medium |

| ~ 1730 | C=O (Ester) stretch | Strong |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium |

| ~ 1250 | C-O (Ester) stretch | Strong |

| ~ 1100 | C-F stretch | Strong |

| ~ 800-700 | C-Cl stretch | Medium |

Interpretation:

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.

-

Aromatic C=C Stretches (~1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. [6][7]* C-O Stretch (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the C-O single bond of the ester.

-

C-H Stretches (~3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are due to the aromatic C-H stretches, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group. [6]* Halogen Stretches: The C-F and C-Cl stretching vibrations will also be present, although they can sometimes be more difficult to assign definitively in a complex spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol

A common method for analyzing volatile esters is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). [8]

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph, which separates the compound from any impurities.

-

Ionization: The separated compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 202.61 g/mol . [1][2][3][4]The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted m/z | Fragment Ion | Loss from M⁺ |

| 202/204 | [C₉H₈ClFO₂]⁺ | - |

| 174/176 | [C₇H₃ClFO]⁺ | -C₂H₄ (ethylene) |

| 157/159 | [C₇H₃ClFO]⁺ | -OC₂H₅ (ethoxy radical) |

| 129/131 | [C₆H₃Cl]⁺ | -COOC₂H₅ |

Interpretation:

-

Molecular Ion Peak (m/z 202/204): The molecular ion peak will appear as a pair of peaks with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Ethoxy Radical (m/z 157/159): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of a stable acylium ion. [9]This is often a prominent peak in the spectrum.

-

Loss of Ethylene (m/z 174/176): Another possible fragmentation is the McLafferty rearrangement, involving the loss of a neutral ethylene molecule (C₂H₄).

-

Loss of the Ester Group (m/z 129/131): Cleavage of the bond between the aromatic ring and the ester group can also occur.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently verify the structure and purity of this important synthetic intermediate. The methodologies and interpretative frameworks presented in this guide serve as a valuable resource for scientists and professionals in drug development and chemical research, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

-

Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

ResearchGate. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Retrieved from [Link]

-

Aaron Chemistry. (n.d.). 773135-55-0 | MFCD06204525 | this compound. Retrieved from [Link]

-

PubMed. (2012). Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 773135-55-0. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P79292]. Retrieved from [Link]

Sources

- 1. 773135-55-0|this compound|BLD Pharm [bldpharm.com]

- 2. 773135-55-0 | MFCD06204525 | this compound [aaronchem.com]

- 3. appchemical.com [appchemical.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 3-chloro-2-fluorobenzoate, a key building block in pharmaceutical and agrochemical synthesis. By examining predicted spectral data and drawing comparisons with analogous structures, this document serves as a practical reference for the interpretation and full structural elucidation of this and similar halogenated aromatic compounds. The principles discussed herein are fundamental for chemists engaged in synthesis, quality control, and structural verification.

Introduction: The Significance of this compound

This compound (CAS 773135-55-0) is a substituted aromatic ester of significant interest in medicinal and materials chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. The precise characterization of this compound is paramount, and NMR spectroscopy stands as the primary tool for confirming its molecular structure. This guide provides a detailed examination of its ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with this versatile intermediate.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a complete picture of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.63 | ddd | J(H4-H5) = 8.1, J(H4-F) = 1.5, J(H4-H6) = 1.0 |

| H-5 | 7.21 | t | J(H5-H4) = J(H5-H6) = 8.1 |

| H-6 | 7.50 | ddd | J(H6-H5) = 8.1, J(H6-F) = 4.7, J(H6-H4) = 1.0 |

| -OCH₂- | 4.41 | q | J = 7.1 |

| -CH₃ | 1.40 | t | J = 7.1 |

Disclaimer: The data presented in this table is based on NMR prediction tools and may vary from experimental values.

The Ethyl Group Signature

The ethyl group gives rise to two characteristic signals: a quartet and a triplet. The methylene protons (-OCH₂-) are deshielded by the adjacent electron-withdrawing oxygen atom of the ester functionality, resulting in a predicted chemical shift of approximately 4.41 ppm. This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) are predicted to resonate further upfield at around 1.40 ppm, appearing as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz.

The Aromatic Region: A Complex System

The three protons on the aromatic ring (H-4, H-5, and H-6) produce a more complex set of signals due to spin-spin coupling with each other and with the fluorine atom.

-

H-5: This proton is predicted to appear as a triplet at approximately 7.21 ppm. It is coupled to two adjacent protons, H-4 and H-6, with a typical ortho coupling constant of around 8.1 Hz.

-

H-6: The chemical shift of H-6 is predicted to be around 7.50 ppm. Its multiplicity is a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, J ≈ 8.1 Hz), the fluorine atom (meta coupling, J ≈ 4.7 Hz), and H-4 (meta coupling, J ≈ 1.0 Hz).

-

H-4: The H-4 proton is also expected to be a doublet of doublet of doublets (ddd) at approximately 7.63 ppm. It exhibits coupling to H-5 (ortho coupling, J ≈ 8.1 Hz), the fluorine atom (para coupling, J ≈ 1.5 Hz), and H-6 (meta coupling, J ≈ 1.0 Hz).

The presence of the electron-withdrawing chlorine and fluorine atoms generally leads to a downfield shift for the aromatic protons compared to unsubstituted ethyl benzoate.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The presence of the highly electronegative fluorine atom will also result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 163.5 |

| C-1 | 122.5 (d, J(C1-F) ≈ 15 Hz) |

| C-2 | 158.0 (d, J(C2-F) ≈ 255 Hz) |

| C-3 | 125.0 (d, J(C3-F) ≈ 4 Hz) |

| C-4 | 133.0 |

| C-5 | 126.5 |

| C-6 | 129.0 (d, J(C6-F) ≈ 9 Hz) |

| -OCH₂- | 62.0 |

| -CH₃ | 14.0 |

Disclaimer: The data presented in this table is based on NMR prediction tools and may vary from experimental values.

Carbonyl and Ethyl Carbons

The carbonyl carbon (C=O) of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift around 163.5 ppm.[2] The methylene carbon (-OCH₂-) of the ethyl group is expected at approximately 62.0 ppm, while the methyl carbon (-CH₃) should appear at a much higher field, around 14.0 ppm.[2]

Aromatic Carbons and C-F Coupling

The chemical shifts of the aromatic carbons are influenced by the substituents. The most notable feature is the large one-bond coupling constant between C-2 and the directly attached fluorine atom (¹J(C-F)), predicted to be around 255 Hz. This will cause the C-2 signal to appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²J(C-F), ³J(C-F), and ⁴J(C-F)), resulting in additional doublet splittings for C-1, C-3, and C-6. The carbon atom bearing the chlorine (C-3) will also have its chemical shift influenced by this substituent.

Experimental Considerations and Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of analysis and its residual proton signal at ~7.26 ppm can serve as a secondary reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H spectrum.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

A spectral width of 200-220 ppm is typically used.

-

Visualization of Structure and Correlations

The following diagrams illustrate the molecular structure and the key NMR correlations.

Figure 1: Molecular structure of this compound with atom numbering.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-chloro-2-fluorobenzoate

Introduction: The Analytical Imperative for a Versatile Chemical Intermediate

Ethyl 3-chloro-2-fluorobenzoate (C₉H₈ClFO₂, Molecular Weight: 202.61 g/mol ) is a halogenated aromatic ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, makes it a valuable building block for the synthesis of a wide array of complex molecules. The precise structural characterization of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for the unambiguous identification and quantification of this compound. This guide provides a comprehensive overview of the theoretical and practical aspects of its MS analysis.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Due to the absence of a publicly available electron ionization (EI) mass spectrum for this compound, this section presents a predictive analysis based on established fragmentation principles of aromatic esters and halogenated compounds.[2][3][4][5][6]

Upon entering the mass spectrometer's ion source, this compound will be subjected to a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[7] The molecular ion for this compound is predicted to appear at a mass-to-charge ratio (m/z) of 202, corresponding to the molecule containing the most abundant chlorine isotope, ³⁵Cl. A key feature of the mass spectrum will be the presence of an M+2 peak at m/z 204, with an intensity approximately one-third of the M•+ peak, which is characteristic of a molecule containing a single chlorine atom.[8][9][10][11]

The energetically unstable molecular ion will then undergo a series of predictable fragmentation events, primarily driven by the lability of the ester functional group and the influence of the halogen substituents. The most probable fragmentation pathways are outlined below:

-

Loss of the Ethoxy Radical (•OC₂H₅): This is a hallmark fragmentation of ethyl esters, leading to the formation of a stable acylium ion.[2] For this compound, this would result in the 3-chloro-2-fluorobenzoyl cation at m/z 157 . This is anticipated to be a highly abundant, and likely the base peak, in the spectrum.

-

McLafferty Rearrangement: This process involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄).[2] This would produce the 3-chloro-2-fluorobenzoic acid radical cation at m/z 174 .

-

Further Fragmentation of the Acylium Ion: The 3-chloro-2-fluorobenzoyl cation (m/z 157) can undergo further fragmentation by losing a molecule of carbon monoxide (CO), yielding the 3-chloro-2-fluorophenyl cation at m/z 129 .

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted EI fragmentation of this compound.

Recommended Analytical Workflow: GC-MS

For a volatile and thermally stable compound like this compound, GC-MS is the analytical method of choice. It offers excellent chromatographic separation and sensitive mass spectrometric detection.

Experimental Protocol

1. Sample Preparation:

-

Dissolve a known quantity of this compound in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless (or a high split ratio for more concentrated samples)

-

-

GC Column:

-

A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Solvent Delay: 3-4 minutes.

-

The following diagram outlines the recommended GC-MS workflow:

Caption: GC-MS workflow for this compound analysis.

Data Interpretation and Validation

A successful analysis will yield a single, sharp peak in the total ion chromatogram (TIC) corresponding to this compound. The mass spectrum extracted from this peak should then be carefully examined.

Key features to validate the identity of the compound include:

-

Molecular Ion Cluster: The presence of peaks at m/z 202 and 204 in an approximate 3:1 intensity ratio.

-

Predicted Fragment Ions: The observation of the key fragment ions as detailed in the table below.

-

Comparison with Analogs: The fragmentation pattern should be consistent with that of similar molecules like ethyl benzoate and ethyl chlorobenzoates, with expected mass shifts due to the additional halogen substituents.[12][13]

| Predicted m/z | Proposed Fragment Structure | Formation Pathway |

| 202/204 | [C₉H₈³⁵ClFO₂]•+ / [C₉H₈³⁷ClFO₂]•+ | Molecular Ion (M•+) |

| 174/176 | [C₇H₄³⁵ClFO₂]•+ / [C₇H₄³⁷ClFO₂]•+ | Loss of C₂H₄ |

| 157/159 | [C₇H₃³⁵ClFO]+ / [C₇H₃³⁷ClFO]+ | Loss of •OC₂H₅ |

| 129/131 | [C₆H₃³⁵ClF]+ / [C₆H₃³⁷ClF]+ | Loss of CO from m/z 157/159 |

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of electron ionization and fragmentation, provides a robust method for its structural confirmation. By employing a standardized GC-MS workflow and understanding the predicted fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their synthetic processes.

References

-

JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. [Link]

-

Chemistry LibreTexts. (2022, July 3). Isotope Abundance. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

The Chemical Advantage. This compound Applications. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

-

Chegg. (2018, March 7). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. [Link]

-

PubChem. Ethyl benzoate. [Link]

-

Chemistry LibreTexts. (2022, July 3). Electron Ionization. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

MDPI. Integrated FT-IR and GC–MS Profiling Reveals Provenance- and Temperature-Driven Chemical Variation in Larix decidua Mill. Bark. [Link]

-

ResearchGate. Parameters for GC/MS analysis. [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

-

Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

-

Chemistry LibreTexts. (2020, August 22). Fragmentation Patterns in Mass Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-chloro-2-fluorobenzoate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of this compound (CAS No. 773135-55-0).[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational modes. We will explore the theoretical underpinnings, present a robust experimental protocol, and perform a detailed assignment of the characteristic absorption bands.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration, such as the stretching and bending of covalent bonds.[5] The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present within a compound.

This compound (C₉H₈ClFO₂) is a halogenated aromatic ester.[1][6] Its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents stems from the unique electronic properties imparted by its substituent pattern.[7] A thorough understanding of its IR spectrum is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth characterization of this important chemical intermediate.

Structural and Functional Group Analysis

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that contribute to the overall spectrum.

Caption: Molecular Structure of this compound.

The key functional components are:

-

Aromatic System: A 1,2,3-trisubstituted benzene ring. This will produce characteristic C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands indicative of the substitution pattern.

-

Ester Group: An ethyl ester (-COOCH₂CH₃). This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

-

Alkyl Group: An ethyl (CH₂CH₃) chain, which will exhibit characteristic saturated C-H stretching and bending modes.

-

Carbon-Halogen Bonds: A C-F (aryl) and a C-Cl (aryl) bond. These have characteristic stretching vibrations that fall within the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure the acquisition of a reliable and reproducible spectrum, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a preferred method for liquid samples as it requires minimal sample preparation.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Causality: This step is critical for establishing a zero-absorbance baseline. The instrument records the spectrum of the ambient environment (air, crystal), which is then mathematically subtracted from the sample spectrum. This ensures that the final spectrum is exclusively that of the analyte.[8]

-

Execution: Record a background spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting baseline should be flat.

-

-

Sample Application:

-

Action: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Causality: Only the portion of the sample in intimate contact with the crystal surface (within the penetration depth of the evanescent wave) is measured. This makes the technique highly surface-sensitive and negates the need for traditional salt plates.

-

-

Sample Spectrum Acquisition:

-

Action: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Causality: Using identical parameters ensures that the background subtraction is accurate and does not introduce artifacts.

-

-

Data Processing and Cleaning:

-

Action: The instrument software will automatically perform the background subtraction. Apply a baseline correction if necessary. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Causality: A proper cleanup prevents cross-contamination between samples and ensures the integrity of future measurements.

-

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Spectral Analysis and Band Assignment

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The analysis below systematically assigns the major expected peaks.

Summary of Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale and Commentary |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | The sp² C-H bonds of the benzene ring absorb at a slightly higher frequency than their sp³ counterparts.[9][10] |

| 2990 - 2850 | Alkyl C-H Stretch | Medium | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the ethyl moiety.[11] |

| ~1725 | Ester C=O Stretch | Strong, Sharp | This is one of the most prominent peaks. For aromatic esters, conjugation with the benzene ring lowers the frequency from that of saturated esters (1750-1735 cm⁻¹).[9][12][13] |

| 1600 - 1450 | Aromatic C=C In-Ring Stretch | Medium to Weak | The benzene ring has several complex in-plane stretching vibrations in this region, often appearing as a series of sharp peaks.[10] |

| 1470 - 1440 | Alkyl CH₂ Bending (Scissoring) | Medium | Deformation vibration of the methylene group in the ethyl ester.[11] |

| 1390 - 1370 | Alkyl CH₃ Bending (Symmetrical) | Medium | Symmetrical deformation ("umbrella" mode) of the terminal methyl group. |

| 1300 - 1250 | Ester C-C-O Asymmetric Stretch | Strong | This intense band is characteristic of the ester linkage involving the carbonyl carbon, the ester oxygen, and the alpha-carbon of the aromatic ring. It is a key part of the "Rule of Three" for aromatic esters.[13] |

| 1250 - 1000 | C-O & C-F Stretches | Strong, Complex | This area is the most complex part of the fingerprint region. It contains the second strong C-O stretch (O-C-C) from the ester.[12][14] Critically, it also contains the very strong C-F stretching vibration, which typically appears in the 1400-1000 cm⁻¹ range.[15] Overlap is expected. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | The position of these bands is highly diagnostic of the ring's substitution pattern. For a 1,2,3-trisubstituted ring, a characteristic band is expected in this region.[16] |

| 850 - 550 | C-Cl Stretch | Medium to Strong | The carbon-chlorine stretch is a low-energy vibration and appears in the far fingerprint region. Its exact position is sensitive to the molecular environment.[8][17] |

In-Depth Interpretation

-

The Ester Signature (The "Rule of Three"): Aromatic esters are well-known for presenting three strong, characteristic peaks.[13] For this compound, these are the C=O stretch (~1725 cm⁻¹), the C-C-O stretch (~1280 cm⁻¹), and the O-C-C stretch (~1100 cm⁻¹).[13] The presence of all three provides a self-validating system for identifying the ester functionality.

-

Halogen Effects: The highly electronegative fluorine and chlorine atoms influence the spectrum in two ways. First, they have their own characteristic stretching frequencies (C-F and C-Cl), which are key identifiers. Second, their electron-withdrawing nature can subtly shift the frequencies of adjacent groups, such as the aromatic C=C and C-H vibrations.[18]

-

The Fingerprint Region (Below 1500 cm⁻¹): This region is exceptionally complex for this molecule due to the confluence of C-O, C-F, C-Cl, and C-H bending vibrations. While individual peak assignment can be challenging without computational modeling, the overall pattern is unique to the molecule's specific structure and substitution. The C-Cl stretch, expected below 850 cm⁻¹, and the strong, broad absorptions in the 1300-1000 cm⁻¹ range (dominated by C-O and C-F stretches) are crucial for confirmation.[8][15]

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature of its aromatic ester structure and halogen substituents. The most diagnostically significant absorptions are the strong carbonyl (C=O) stretch around 1725 cm⁻¹, the dual C-O stretches between 1300 cm⁻¹ and 1000 cm⁻¹, the aromatic and alkyl C-H stretches above and below 3000 cm⁻¹ respectively, and the low-frequency C-Cl and C-F vibrations. By employing a systematic experimental approach and a thorough understanding of group frequencies, IR spectroscopy serves as a rapid, reliable, and non-destructive tool for the positive identification and quality assessment of this important chemical intermediate.

References

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Analyze the IR spectrum of Ethyl Benzoate. (2021). Chegg.com. Retrieved from [Link]

-

Pullin, A. D. E., & Werner, R. L. (1967). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry, 20(9), 1887-1897. Retrieved from [Link]

-

Benzoic acid, 3-chloro-2-fluoro-, ethyl ester (C9H8ClFO2). (n.d.). PubChem. Retrieved from [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Thieme. Retrieved from [Link]

-

Ethyl benzoate. (n.d.). PubChem. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

This compound. (n.d.). Appchem. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

This compound. (n.d.). ChemUniverse. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

This compound molecular information. (n.d.). Cas Number Lookup. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

-

Halogenated Organic Compounds. (2025). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

The Chemical Advantage: this compound Applications. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

3-Chloro-2-fluorobenzoic acid, 2-ethoxyethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Ethyl 3-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl-2-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR Lecture Notes. (n.d.). University of Missouri. Retrieved from [Link]

-

Ethyl-2-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. PubChemLite - Benzoic acid, 3-chloro-2-fluoro-, ethyl ester (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

A Validated, Two-Step Synthesis Route for Ethyl 3-chloro-2-fluorobenzoate

An In-depth Technical Guide:

Executive Summary

Ethyl 3-chloro-2-fluorobenzoate (CAS No. 773135-55-0) is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its molecular architecture, featuring both chloro and fluoro substituents on a benzoate scaffold, provides unique reactivity and allows for the strategic introduction of these halogens to modulate a target molecule's lipophilicity, metabolic stability, and biological activity.[1][2] This guide presents a robust and scalable two-step synthetic pathway, commencing with the synthesis of the key precursor, 3-chloro-2-fluorobenzoic acid, followed by a classic Fischer-Speier esterification to yield the final product. The methodologies described are grounded in established chemical principles and supported by patent literature, offering a reliable framework for researchers and process chemists.

Introduction to this compound: A Strategic Building Block

This compound is a specialty ester of significant interest in medicinal chemistry and materials science. Its structure is particularly valuable in the development of novel therapeutics, including potent Aurora A kinase inhibitors, where the specific halogenation pattern is crucial for achieving high binding affinity and desired pharmacological profiles.[3] The strategic placement of the fluorine and chlorine atoms creates a distinct electronic and steric environment, influencing intermolecular interactions and overall molecular conformation. As such, access to a reliable and efficient synthesis of this compound is a critical enabling step in numerous drug discovery and development programs.

Overview of the Synthetic Strategy

The synthesis is logically approached in two primary stages:

-

Formation of the Carboxylic Acid Precursor: The synthesis of 3-chloro-2-fluorobenzoic acid from a commercially viable starting material.

-

Esterification: The conversion of the synthesized acid to its corresponding ethyl ester.

This pathway is advantageous due to the accessibility of starting materials and the straightforward nature of the transformations, which are amenable to scale-up.

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of Key Intermediate: 3-Chloro-2-fluorobenzoic Acid